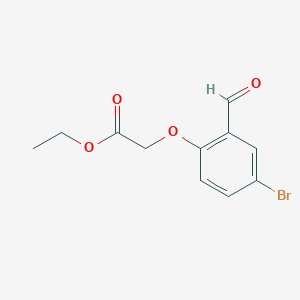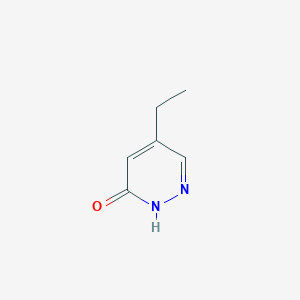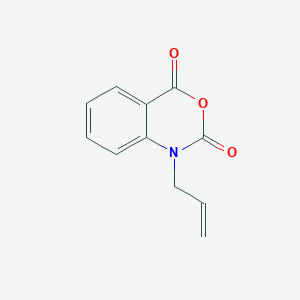
2-Chloro-4'-phenylbenzophenone
Descripción general
Descripción
2-Chloro-4’-phenylbenzophenone is a chemical compound with the molecular formula C19H13ClO . It is also known by other names such as (2-chlorophenyl)-(4-phenylphenyl)methanone and Methanone, (1,1-biphenyl)-4-yl (2-chlorophenyl)- .
Molecular Structure Analysis
The molecular structure of 2-Chloro-4’-phenylbenzophenone consists of a benzophenone core with a chlorine atom on one phenyl ring . The InChI code for this compound is 1S/C19H13ClO/c20-18-9-5-4-8-17(18)19(21)16-12-10-15(11-13-16)14-6-2-1-3-7-14/h1-13H .Chemical Reactions Analysis
While specific chemical reactions involving 2-Chloro-4’-phenylbenzophenone are not available, benzophenone derivatives are known to undergo various chemical reactions. For instance, they can participate in nucleophilic addition reactions, where a nucleophile adds to the carbonyl group .Physical And Chemical Properties Analysis
2-Chloro-4’-phenylbenzophenone has a molecular weight of 292.8 g/mol . It has a XLogP3-AA value of 5.5, indicating its lipophilicity . It has no hydrogen bond donors and one hydrogen bond acceptor . The compound is also characterized by three rotatable bonds .Aplicaciones Científicas De Investigación
Synthesis of Organic Compounds
2-Chloro-4’-phenylbenzophenone can be used in the synthesis of various organic compounds through reactions such as Friedel-Crafts acylation. This process involves the introduction of an acyl group into an aromatic compound, which can lead to the formation of complex organic structures used in pharmaceuticals, dyes, and other chemicals .
Photocatalysis
Upon exposure to UV light, compounds like 2-Chloro-4’-phenylbenzophenone can undergo photoreaction to form pinacols. These photocatalytic processes are essential in organic synthesis and can be applied in creating materials with unique properties .
Environmental Contaminant Removal
Benzophenones, including derivatives like 2-Chloro-4’-phenylbenzophenone, have been identified as emergent contaminants in wastewater treatment plants. Research into their removal from water sources is crucial for environmental protection .
Phosphorylation Reagents
Compounds structurally related to 2-Chloro-4’-phenylbenzophenone are used in phosphorylation and phosphitylation of alcohols, which are key steps in the synthesis of various biochemical compounds .
Benzylic Reactions
The benzylic position of halides like 2-Chloro-4’-phenylbenzophenone is reactive and can undergo SN1 pathway reactions due to the resonance stabilization offered by the benzene ring. This property is exploited in synthetic organic chemistry for creating a wide range of chemical products .
Intermediate for Pesticides and Pharmaceuticals
Chlorinated compounds, similar to 2-Chloro-4’-phenylbenzophenone, serve as intermediates in the chemical syntheses of pesticides, dyes, and pharmaceuticals. Their reactivity makes them valuable for constructing complex molecules needed in these industries .
Safety and Hazards
The safety data sheet for 2-Chloro-4’-phenylbenzophenone indicates that it may form combustible dust concentrations in air . It may cause cancer and damage to organs through prolonged or repeated exposure . It is advised to obtain special instructions before use and not to breathe dust/fume/gas/mist/vapors/spray .
Mecanismo De Acción
Target of Action
It is known that benzophenone derivatives can interact with various biological targets, depending on their specific chemical structure .
Mode of Action
Benzophenone derivatives are known to interact with their targets through various mechanisms, such as inhibition, activation, or modulation . The specific interaction of 2-Chloro-4’-phenylbenzophenone with its targets would need further investigation.
Biochemical Pathways
For instance, a study on 2-chloro-4-nitrophenol, a structurally similar compound, revealed its degradation via the 1,2,4-benzenetriol pathway in a Gram-negative bacterium .
Pharmacokinetics
The compound’s molecular weight (29276) and structure suggest it may have certain bioavailability characteristics common to benzophenone derivatives .
Propiedades
IUPAC Name |
(2-chlorophenyl)-(4-phenylphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClO/c20-18-9-5-4-8-17(18)19(21)16-12-10-15(11-13-16)14-6-2-1-3-7-14/h1-13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSENJSDVZBWPKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C3=CC=CC=C3Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60188257 | |
| Record name | Methanone, (1,1-biphenyl)-4-yl(2-chlorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60188257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4'-phenylbenzophenone | |
CAS RN |
34701-98-9 | |
| Record name | [1,1′-Biphenyl]-4-yl(2-chlorophenyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34701-98-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methanone, (1,1-biphenyl)-4-yl(2-chlorophenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034701989 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methanone, (1,1-biphenyl)-4-yl(2-chlorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60188257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-4'-phenylbenzophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.404 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![2-(7-Methylimidazo[1,2-a]pyridin-2-yl)acetic acid](/img/structure/B1595388.png)

![6-Methyl-3-nitroimidazo[1,2-a]pyridine](/img/structure/B1595390.png)




